2,4-Difluorophenylacetyl chloride

Description

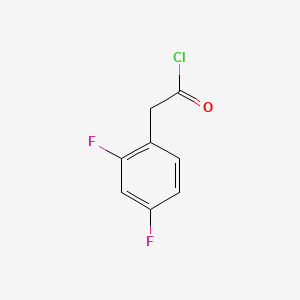

2,4-Difluorophenylacetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an acetyl chloride functional group. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical and agrochemical applications . The fluorine substituents impart electron-withdrawing effects, enhancing the reactivity of the carbonyl group toward nucleophilic attack.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSRIJCIXHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Fluorine Substitution

The position of fluorine atoms on the phenyl ring significantly influences the physicochemical and reactivity profiles of difluorophenylacetyl chlorides. Key comparisons include:

Key Observations :

- Electronic Effects : Fluorine at the 2- and 4-positions (ortho and para to the acetyl group) creates a strong electron-withdrawing environment, activating the carbonyl for nucleophilic substitution.

- Biological Activity: The 3,5-difluoro isomer (in DAPT) shows Notch signaling inhibition, while 2,4-difluoro derivatives may contribute to antitumor or antimicrobial agents .

Trifluoromethyl-Substituted Analog: 4-(Trifluoromethyl)phenylacetyl Chloride

This compound replaces fluorine with a trifluoromethyl (-CF₃) group at the 4-position:

| Property | This compound | 4-(Trifluoromethyl)phenylacetyl Chloride |

|---|---|---|

| Substituent Electronic Effect | Moderate electron-withdrawing | Strong electron-withdrawing (-CF₃ > -F) |

| Reactivity | High (activated carbonyl) | Very high (enhanced electrophilicity) |

| Applications | Drug intermediates | Specialty polymers, agrochemicals |

The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity, making this compound more reactive in acylations compared to difluoro analogs .

Chlorinated Analogs: (2,4-Dichlorophenyl)methanesulfonyl Chloride

| Property | This compound | (2,4-Dichlorophenyl)methanesulfonyl Chloride |

|---|---|---|

| Functional Group | Acetyl chloride | Sulfonyl chloride |

| Halogen Substituents | Fluorine (smaller, more electronegative) | Chlorine (larger, less electronegative) |

| Reactivity | High toward nucleophiles | High in sulfonylation reactions |

| Applications | Pharmaceuticals | Research reagents, polymer chemistry |

Chlorine’s larger size and lower electronegativity compared to fluorine reduce electronic activation but may enhance stability in certain reactions .

Nitro-Substituted Analog: 4-Fluoro-3-nitrobenzoyl Chloride

This compound combines fluorine with a nitro (-NO₂) group:

| Property | This compound | 4-Fluoro-3-nitrobenzoyl Chloride |

|---|---|---|

| Substituent Effects | Dual fluorine activation | Stronger activation (-NO₂ > -F) |

| Reactivity | High | Extremely high |

| Applications | Drug synthesis | Explosives, dyes |

The nitro group’s strong electron-withdrawing nature makes this compound highly reactive, often used in energetic materials or dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.